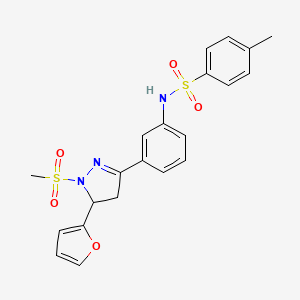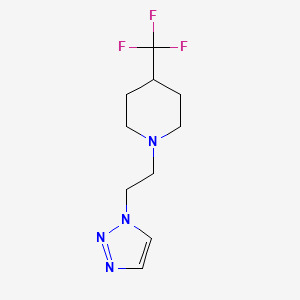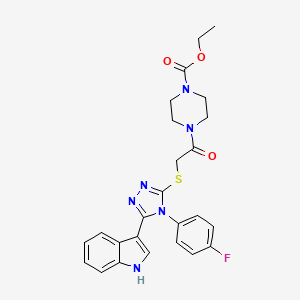![molecular formula C22H21N3O6S B2436715 6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 1185163-68-1](/img/structure/B2436715.png)
6-hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a unique and complex organic compound. It combines the structural motifs of an indole ring and a pyrimidinedione moiety, decorated with various functional groups. The intricate structure of this compound makes it a fascinating subject for synthetic and analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions: : The synthesis begins with readily available precursors like indole derivatives and pyrimidinedione. The methoxy and sulfonyl functionalities are introduced via controlled electrophilic aromatic substitution reactions.
Intermediate Formation: : The methylation and sulfonylation reactions form key intermediates, which are then subjected to further functionalization to introduce the hydroxy and methoxy groups.
Final Steps: : The final compound is obtained through a series of purification steps, including recrystallization and column chromatography, ensuring high purity and yield.
Industrial Production Methods
Industrial-scale production involves optimized reaction conditions to ensure maximum yield and efficiency. Automation and continuous flow reactors are often employed to scale up the reactions. Catalysts and solvents are chosen to minimize costs and environmental impact while maintaining high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation at the indole and pyrimidinedione moieties, leading to various oxidized derivatives.
Reduction: : The sulfonyl and carbonyl groups can be selectively reduced to yield different functionalized products.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate, chromium trioxide under mild conditions.
Reduction: : Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: : Utilizing alkyl halides, aryl halides, and amines in the presence of suitable catalysts and bases.
Major Products Formed
Oxidation Products: : Various indole derivatives with ketones or carboxylic acid functionalities.
Reduction Products: : Reduced forms of the sulfonyl and carbonyl groups, yielding alcohols or amines.
Substitution Products: : Functionalized compounds with diverse alkyl, aryl, or amine groups attached to the indole or pyrimidinedione rings.
Scientific Research Applications
Chemistry
This compound serves as a versatile building block in synthetic organic chemistry. It is used to synthesize complex molecules and explore reaction mechanisms.
Biology
In biological research, it is utilized as a probe to study enzyme activities and binding interactions, due to its structural similarity to certain biomolecules.
Medicine
Industry
Used as an intermediate in the production of advanced materials, pharmaceuticals, and agrochemicals, highlighting its versatility and importance.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with specific enzymes and receptors, modulating their activity. Its indole moiety facilitates binding to tryptophan and serotonin receptors, while the pyrimidinedione core interacts with nucleotide-binding sites.
Comparison with Similar Compounds
Uniqueness
The presence of both indole and pyrimidinedione rings, combined with various functional groups, imparts unique chemical and biological properties, distinguishing it from simpler analogs.
Similar Compounds
Indole Derivatives: : Compounds with similar indole structures but lacking the pyrimidinedione core.
Pyrimidinedione Derivatives: : Compounds containing the pyrimidinedione core but missing the indole ring.
Mixed Indole and Pyrimidine Compounds: : Structures that incorporate elements of both but with different functional groups.
Conclusion
6-Hydroxy-5-{[5-methoxy-1-(phenylsulfonyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a compound of significant interest due to its complex structure and versatile applications in various scientific fields. Its synthesis, reactivity, and unique properties make it a valuable tool in advancing research in chemistry, biology, and medicine.
Properties
IUPAC Name |
5-[[1-(benzenesulfonyl)-5-methoxyindol-3-yl]methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6S/c1-23-20(26)18(21(27)24(2)22(23)28)11-14-13-25(19-10-9-15(31-3)12-17(14)19)32(29,30)16-7-5-4-6-8-16/h4-10,12-13,26H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPZACPXVBKTKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)CC2=CN(C3=C2C=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-(dibenzo[b,d]thiophen-2-yl)-5-phenyl-1H-imidazol-2-yl)benzene-1,2-diol](/img/structure/B2436634.png)
![ethyl 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2436636.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methoxy-2-phenylpropanoic acid](/img/structure/B2436638.png)

![N-[2-(2,2-Difluorocyclopentyl)ethyl]but-2-ynamide](/img/structure/B2436642.png)
![3-[1-(Pyrrolidin-3-yl)ethyl]pyridine](/img/structure/B2436643.png)
![2-Chloro-3-[(2-thienylmethyl)amino]naphthoquinone](/img/structure/B2436644.png)
![3,3-Dimethyl-1-[(4-methylpiperidin-1-yl)methyl]-4-phenylazetidin-2-one](/img/structure/B2436645.png)

![4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2436650.png)

![2-({1-[6-(Cyclopentyloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2436652.png)
![4-[(2-aminophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2436653.png)
![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2436654.png)
